molecular formula C17H24N2O3 B13792004 10-Undecenamide, N-(2-nitrophenyl)- CAS No. 76691-50-4

10-Undecenamide, N-(2-nitrophenyl)-

Cat. No.: B13792004
CAS No.: 76691-50-4
M. Wt: 304.4 g/mol
InChI Key: RNBFTNANRJSIGM-UHFFFAOYSA-N
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Description

o-Nitrophenylundecylenanilide: is an organic compound with the molecular formula C23H29NO3 It is a derivative of aniline and is characterized by the presence of a nitro group (NO2) attached to the ortho position of the phenyl ring, along with an undecylenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Nitrophenylundecylenanilide typically involves the reaction of o-nitroaniline with undecylenic acid chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

o-Nitroaniline+Undecylenic acid chlorideo-Nitrophenylundecylenanilide+HCl\text{o-Nitroaniline} + \text{Undecylenic acid chloride} \rightarrow \text{o-Nitrophenylundecylenanilide} + \text{HCl} o-Nitroaniline+Undecylenic acid chloride→o-Nitrophenylundecylenanilide+HCl

Industrial Production Methods: Industrial production of o-Nitrophenylundecylenanilide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: o-Nitrophenylundecylenanilide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: o-Aminophenylundecylenanilide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry: o-Nitrophenylundecylenanilide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, derivatives of o-Nitrophenylundecylenanilide may be used to study enzyme interactions and inhibition. The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug discovery and development.

Industry: In the industrial sector, o-Nitrophenylundecylenanilide can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of o-Nitrophenylundecylenanilide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl and undecylenyl groups can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    o-Nitroaniline: Similar structure but lacks the undecylenyl chain.

    Undecylenic acid: Contains the undecylenyl chain but lacks the nitro-substituted phenyl ring.

    o-Aminophenylundecylenanilide: The reduced form of o-Nitrophenylundecylenanilide.

Uniqueness: o-Nitrophenylundecylenanilide is unique due to the presence of both the nitro group and the undecylenyl chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

76691-50-4

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-nitrophenyl)undec-10-enamide

InChI

InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-14-17(20)18-15-12-10-11-13-16(15)19(21)22/h2,10-13H,1,3-9,14H2,(H,18,20)

InChI Key

RNBFTNANRJSIGM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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